tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.3297 g/mol . This compound is characterized by the presence of a tert-butyl group, a morpholine ring, and a nitrophenyl group. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-morpholinecarboxylate with 4-nitrophenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.
tert-Butyl ®-2-(4-methylphenyl)morpholine-4-carboxylate: This compound has a methyl group instead of a nitro group, which also affects its reactivity and applications.
The uniqueness of tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-9-21-13(10-16)11-4-6-12(7-5-11)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOPTEWQLLZXMX-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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